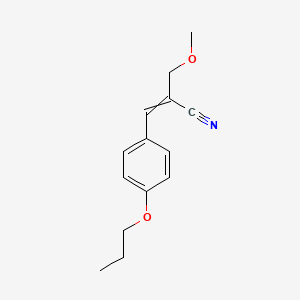![molecular formula C21H28N2O5 B14375319 but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-28-5](/img/structure/B14375319.png)
but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;N-(1-methyl-1-azaspiro[45]decan-4-yl)benzamide is a complex organic compound that combines the properties of but-2-enedioic acid and N-(1-methyl-1-azaspiro[45]decan-4-yl)benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N-(1-methyl-1-azaspiro[45]decan-4-yl)benzamide typically involves multiple steps, starting with the preparation of the individual components The but-2-enedioic acid can be synthesized through the oxidation of but-2-ene using strong oxidizing agents such as potassium permanganate or ozone The N-(1-methyl-1-azaspiro[4
Industrial Production Methods
In an industrial setting, the production of but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
But-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
But-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
But-2-enedioic acid derivatives: Compounds with similar structural features but different functional groups.
Azaspirodecane derivatives: Compounds with variations in the azaspirodecane ring system.
Benzamide derivatives: Compounds with different substituents on the benzamide group.
The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89732-28-5 |
|---|---|
Formule moléculaire |
C21H28N2O5 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide |
InChI |
InChI=1S/C17H24N2O.C4H4O4/c1-19-13-10-15(17(19)11-6-3-7-12-17)18-16(20)14-8-4-2-5-9-14;5-3(6)1-2-4(7)8/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,18,20);1-2H,(H,5,6)(H,7,8) |
Clé InChI |
MOLCOSMJECBNRF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C12CCCCC2)NC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


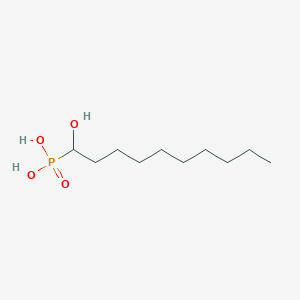
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
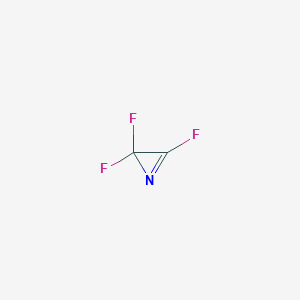
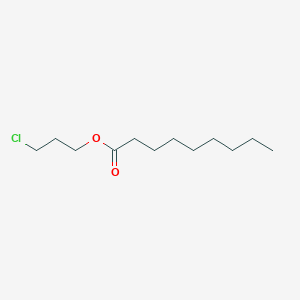
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
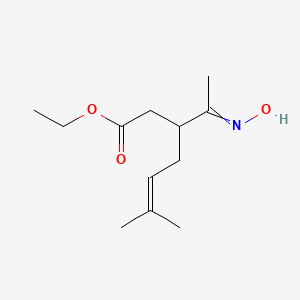
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
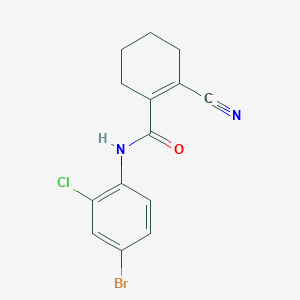
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
